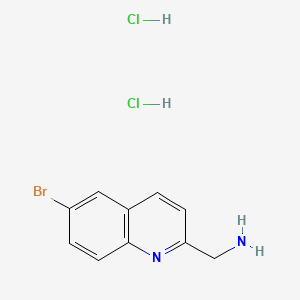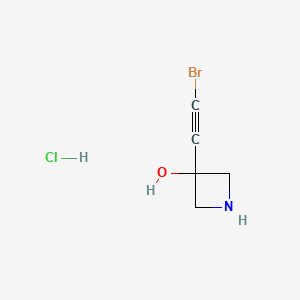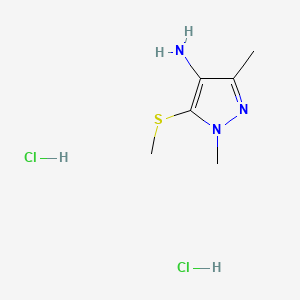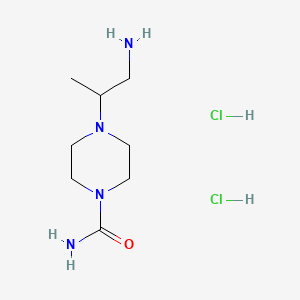
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
The synthesis of 4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents. One common synthetic route includes the reaction of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate with hydrochloric acid to yield the dihydrochloride salt . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride can be compared with other piperazine derivatives, such as:
tert-Butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate: This compound is a precursor in the synthesis of the dihydrochloride salt.
Pyrazinamide derivatives: These compounds have similar structural features and are studied for their antimicrobial properties
Eigenschaften
Molekularformel |
C8H20Cl2N4O |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
4-(1-aminopropan-2-yl)piperazine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C8H18N4O.2ClH/c1-7(6-9)11-2-4-12(5-3-11)8(10)13;;/h7H,2-6,9H2,1H3,(H2,10,13);2*1H |
InChI-Schlüssel |
YATRDJIFUUTLFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)N1CCN(CC1)C(=O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)

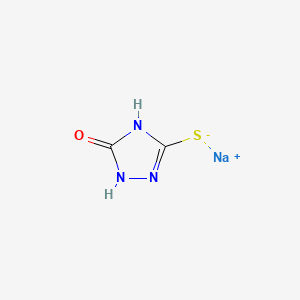


![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)

![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
